![molecular formula C14H24Cl2N2O2 B5496905 N-(4-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5496905.png)
N-(4-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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Overview
Description
N-(4-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as MBME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. MBME is a selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in various physiological processes, including cognition, perception, and behavior. Hence, MBME has been studied extensively for its potential therapeutic effects in the treatment of various psychiatric and neurological disorders.
Mechanism of Action
MBME acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter serotonin. The activation of the 5-HT2A receptor by MBME results in the activation of various intracellular signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects
MBME has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression. The compound has also been shown to increase the activity of the prefrontal cortex, which is a brain region involved in the regulation of mood, cognition, and perception.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBME for lab experiments is its selectivity for the 5-HT2A receptor, which allows for the specific modulation of this receptor subtype. However, one of the limitations of MBME is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of MBME, including the investigation of its potential therapeutic effects in the treatment of various psychiatric and neurological disorders. Additionally, further research is needed to elucidate the specific intracellular signaling pathways involved in the modulation of the 5-HT2A receptor by MBME. Finally, the development of more soluble forms of MBME could lead to its wider use in experimental settings.
Synthesis Methods
The synthesis of MBME involves the reaction of 4-methoxybenzylamine with 4-morpholineethanol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by recrystallization and converted into its dihydrochloride salt form.
Scientific Research Applications
MBME has been studied for its potential therapeutic effects in the treatment of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. The compound has been shown to modulate the activity of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFJZKMUCBLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
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